

# Discontinued Development of Cyclodiol (ZK-115194): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



#### Foreword

This document provides a comprehensive technical overview of **Cyclodiol** (developmental code name ZK-115194), a synthetic steroidal estrogen investigated in the 1990s. Despite promising initial data, its development was discontinued, and it was never marketed. This whitepaper collates the available scientific and clinical data to provide researchers, scientists, and drug development professionals with a detailed understanding of the compound's pharmacological profile, the likely reasons for its discontinuation, and the experimental methodologies employed in its evaluation.

### **Executive Summary**

**Cyclodiol**, also known as  $14\alpha,17\alpha$ -ethano- $17\beta$ -estradiol, is a potent synthetic estrogen with a high affinity for the human estrogen receptor  $\alpha$  (ER $\alpha$ ).[1] Developed as a potential therapeutic agent, its investigation was halted, primarily speculated to be due to findings of genotoxicity. This guide synthesizes the available preclinical and clinical data, focusing on its pharmacokinetics, receptor binding, and toxicological profile. While a definitive statement from the developers regarding the cessation of its development is not publicly available, the evidence strongly points towards its genotoxic potential as a key contributing factor.

#### **Core Compound Profile**

**Cyclodiol** is a derivative of estradiol, characterized by a carbon bridge between the C14 $\alpha$  and C17 $\alpha$  positions.[1] This structural modification was intended to enhance its metabolic stability



and oral bioavailability compared to natural estradiol.

Table 1: Physicochemical and Pharmacological Properties of **Cyclodiol** (ZK-115194)

| Property                                | Value                                                 | Reference |
|-----------------------------------------|-------------------------------------------------------|-----------|
| Developmental Code Name                 | ZK-115194                                             | [1]       |
| Chemical Name                           | $14\alpha$ , $17\alpha$ -Ethano- $17\beta$ -estradiol | [1]       |
| Molecular Formula                       | C20H26O2                                              |           |
| Mechanism of Action                     | Estrogen Receptor α (ERα)<br>Agonist                  | [1]       |
| Relative Binding Affinity for human ERα | 100% (compared to estradiol)                          | [1]       |
| Transactivational Capacity at<br>ERα    | Similar to estradiol                                  | [1]       |
| Potency (subcutaneous injection)        | Comparable to estradiol                               | [1]       |

#### **Pharmacokinetic Profile in Humans**

A key clinical study investigated the pharmacokinetics of **Cyclodiol** in postmenopausal women. The findings indicated that while orally bioavailable, it exhibited significant inter-individual variability, a common challenge with oral estrogen formulations.

Table 2: Pharmacokinetic Parameters of Cyclodiol (ZK-115194) in Postmenopausal Women

| Parameter                | Value      | Reference |
|--------------------------|------------|-----------|
| Route of Administration  | Oral       |           |
| Absolute Bioavailability | 33% ± 19%  | [1]       |
| Elimination Half-life    | 28.7 hours | [1]       |



# Toxicological Profile: The Likely Reason for Discontinuation

The primary concern that appears to have led to the discontinuation of **Cyclodiol**'s development is its genotoxic potential. Multiple sources indicate that the drug exhibited genotoxicity similar to that of the endogenous estrogen, estradiol.[1] Estrogens and their metabolites can induce DNA damage through various mechanisms, including the formation of DNA adducts and the generation of reactive oxygen species.

#### **Genotoxicity Studies**

While the full, detailed reports of the genotoxicity assays for ZK-115194 are not publicly accessible, the scientific literature of the time provides insight into the types of studies that were likely conducted. A key publication by Lang and Reimann in 1993 examined the genotoxic potential of various endogenous and exogenous sex steroids.[2][3] It is highly probable that ZK-115194 was subjected to a similar battery of tests.

## **Experimental Protocols**

The following are detailed, representative methodologies for the key experiments cited in the evaluation of **Cyclodiol**, based on standard practices of the era and the available literature.

#### **Estrogen Receptor Binding Affinity Assay**

- Objective: To determine the relative binding affinity of Cyclodiol for the human estrogen receptor α (ERα) compared to estradiol.
- Methodology:
  - Receptor Source: Cytosol extract from human breast cancer cells (e.g., MCF-7) or recombinant human ERα.
  - Radioligand: <sup>3</sup>H-estradiol.
  - Procedure: A competitive binding assay is performed. A constant concentration of <sup>3</sup>Hestradiol and the receptor preparation are incubated with increasing concentrations of unlabeled **Cyclodiol** or estradiol (as a competitor).



- Separation: Bound and free radioligand are separated using a method such as dextrancoated charcoal adsorption or hydroxylapatite precipitation.
- Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.
- Data Analysis: The concentration of the competitor required to inhibit 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The relative binding affinity (RBA) is calculated as: (IC<sub>50</sub> of estradiol / IC<sub>50</sub> of Cyclodiol) x 100%.

### Pharmacokinetic Study in Postmenopausal Women

- Objective: To determine the absolute bioavailability and elimination half-life of orally administered Cyclodiol.
- · Methodology:
  - Study Design: A single-center, open-label, randomized, two-period crossover study.
  - Subjects: Healthy, non-smoking, postmenopausal women.
  - Treatment Arms:
    - Period 1: A single intravenous infusion of a low dose of Cyclodiol.
    - Period 2: A single oral dose of Cyclodiol.
    - A washout period of sufficient duration is implemented between the two periods.
  - Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72 hours).
  - Bioanalysis: Plasma concentrations of Cyclodiol are determined using a validated analytical method, likely Gas Chromatography-Mass Spectrometry (GC-MS) or a specific radioimmunoassay (RIA).
  - Pharmacokinetic Analysis:



- Absolute Bioavailability (F): Calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x
   100%, where AUC is the area under the plasma concentration-time curve.
- Elimination Half-life (t½): Determined from the terminal log-linear phase of the plasma concentration-time curve.

# In Vitro Genotoxicity Assay: Ames Test (Bacterial Reverse Mutation Assay)

- Objective: To assess the potential of Cyclodiol and its metabolites to induce gene mutations in bacteria.
- · Methodology:
  - Test Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).
  - Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme inducer like Aroclor 1254.
  - Procedure: The bacterial strains are exposed to various concentrations of Cyclodiol in the presence or absence of the S9 mix. The mixture is plated on a minimal agar medium lacking histidine.
  - Incubation: Plates are incubated for 48-72 hours at 37°C.
  - Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
  - Interpretation: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

# **Visualizations: Signaling Pathways and Workflows**

The following diagrams illustrate the presumed mechanism of action of **Cyclodiol** and the workflow for assessing its genotoxic potential.





#### Click to download full resolution via product page

Caption: Presumed signaling pathway of **Cyclodiol** (ZK-115194) via Estrogen Receptor  $\alpha$  (ER $\alpha$ ).



Click to download full resolution via product page



Caption: Standard experimental workflow for assessing the genotoxicity of a drug candidate.

#### Conclusion

The development of **Cyclodiol** (ZK-115194) was discontinued despite its potent estrogenic activity and oral bioavailability. The available evidence strongly suggests that its genotoxic potential, a significant safety concern, was the primary reason for the cessation of its clinical development. While detailed proprietary study reports are not available, the analysis of contemporaneous scientific literature allows for a robust reconstruction of its pharmacological profile and the likely toxicological findings that led to its discontinuation. The case of **Cyclodiol** serves as a pertinent example of how a promising drug candidate can be halted due to safety concerns discovered during preclinical and early clinical development, underscoring the critical importance of comprehensive toxicological evaluation in the pharmaceutical industry.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Cyclodiol Wikipedia [en.wikipedia.org]
- 2. Depurinating estrogen-DNA adducts, generators of cancer initiation: their minimization leads to cancer prevention PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depurinating estrogen—DNA adducts in the etiology and prevention of breast and other human cancers PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discontinued Development of Cyclodiol (ZK-115194): A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b108581#discontinued-development-of-cyclodiol-zk115194]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com